molecular formula C11H15NO3 B8178876 n-Methyl-4-methoxy-d-phenylalanine

n-Methyl-4-methoxy-d-phenylalanine

Cat. No.: B8178876
M. Wt: 209.24 g/mol
InChI Key: QESMMBKGCOSBNL-SNVBAGLBSA-N
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Description

n-Methyl-4-methoxy-d-phenylalanine: is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a methoxy group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-4-methoxy-d-phenylalanine typically involves the methylation of 4-methoxy-d-phenylalanine. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: n-Methyl-4-methoxy-d-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxycyclohexane derivatives.

    Substitution: Formation of various substituted phenylalanine derivatives.

Scientific Research Applications

Chemistry: n-Methyl-4-methoxy-d-phenylalanine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its role in protein synthesis and metabolism. It serves as a model compound to understand the behavior of methylated amino acids in biological systems.

Medicine: The compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development and medicinal chemistry studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of n-Methyl-4-methoxy-d-phenylalanine involves its interaction with specific molecular targets in biological systems. The compound can be incorporated into proteins, affecting their structure and function. It may also interact with enzymes involved in amino acid metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

    4-Methoxy-d-phenylalanine: Lacks the methyl group on the nitrogen atom.

    n-Methyl-d-phenylalanine: Lacks the methoxy group on the aromatic ring.

    4-Methoxy-l-phenylalanine: The l-isomer of 4-methoxy-d-phenylalanine.

Uniqueness: n-Methyl-4-methoxy-d-phenylalanine is unique due to the presence of both the methyl and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2R)-3-(4-methoxyphenyl)-2-(methylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12-10(11(13)14)7-8-3-5-9(15-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESMMBKGCOSBNL-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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